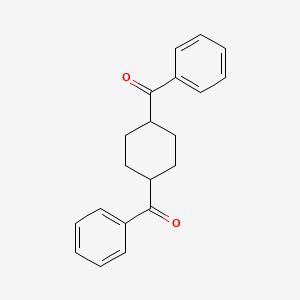

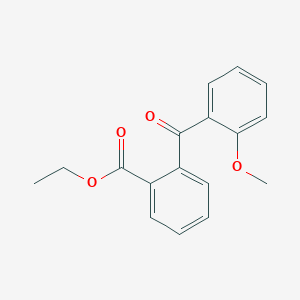

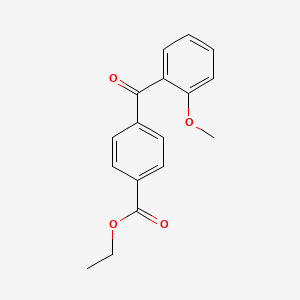

2-(2,6-Dimethoxybenzoyl)phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(2,6-Dimethoxybenzoyl)phenyl acetate involves the monoesterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . The process requires the use of triethylamine as an HCl scavenger in the esterification reaction . It’s important to note that commercially available 2,6-dimethoxybenzoyl chloride is only 80% pure, so a total of 4.65 g of this material must be used in order to have 18.2 mmol (1.0 equiv) of acyl chloride .Chemical Reactions Analysis

The chemical reactions involving 2-(2,6-Dimethoxybenzoyl)phenyl acetate primarily revolve around its synthesis. The compound is formed through an esterification reaction involving dibenzyl tartrate and 2,6-dimethoxybenzoyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate can be inferred from its molecular structure. It has a molecular weight of 300.3 g/mol. More specific properties such as melting point, boiling point, solubility, and others are not provided in the current search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(2,6-Dimethoxybenzoyl)phenyl acetate: is utilized in organic synthesis, particularly in reactions involving C-H functionalization . This process is crucial for constructing complex organic molecules by selectively activating and transforming C-H bonds into C-C or C-heteroatom bonds . The compound’s ability to facilitate such transformations makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Heterocyclic Compound Formation

The compound plays a role in the formation of heterocyclic compounds , which are rings containing at least one atom other than carbon. These structures are the backbone of many drugs and are essential in medicinal chemistry for creating compounds with specific biological activities .

Polymorphism Studies

In materials science, 2-(2,6-Dimethoxybenzoyl)phenyl acetate is used to study polymorphism . Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Understanding the polymorphic forms of a compound can lead to the development of better pharmaceutical formulations with improved solubility and absorption rates .

Cocrystal and Salt Formation

The compound is also significant in the study of cocrystal and salt formation . Cocrystals and salts can alter the physical properties of an active pharmaceutical ingredient, such as its melting point, stability, and solubility, which are critical parameters in drug design and development .

Photocatalysis

2-Acetoxy-2’,6’-methoxybenzophenone: may be explored as a photocatalyst in chemical reactions. Photocatalysts absorb light to initiate and accelerate chemical reactions, which is a growing field in green chemistry for developing sustainable processes .

Energy Storage Materials

The electrochemical properties of 2-(2,6-Dimethoxybenzoyl)phenyl acetate could be investigated for use in energy storage materials . Compounds with suitable electrochemical characteristics are sought after for their potential applications in batteries and supercapacitors .

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(2,6-dimethoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-13-8-5-4-7-12(13)17(19)16-14(20-2)9-6-10-15(16)21-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJVSROPLWWXBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641606 |

Source

|

| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethoxybenzoyl)phenyl acetate | |

CAS RN |

890098-94-9 |

Source

|

| Record name | 2-(2,6-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

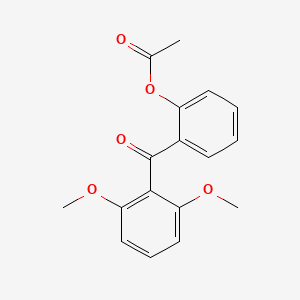

![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)

![cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323909.png)

![cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323911.png)